molecular formula C17H18N2O3S B2597523 N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-thienyl)acetamide CAS No. 896273-84-0

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-thienyl)acetamide

Cat. No. B2597523
CAS RN: 896273-84-0
M. Wt: 330.4
InChI Key: RCFXOKQIAPTVCH-UHFFFAOYSA-N
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Description

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-thienyl)acetamide, also known as TTA-390 or Thiazolidinedione-2,4-dione, is a synthetic compound that belongs to the thiazolidinedione class of drugs. Thiazolidinediones are known for their insulin-sensitizing properties and have been used in the treatment of type 2 diabetes. TTA-390 is a potent agonist of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism.

Scientific Research Applications

Synthesis and Chemical Properties

1. Synthesis Techniques

The synthesis of diastereomerically pure 1,3,4-trisubstituted pyrrolidin-2-ones, which are structurally related to the compound , can be achieved through intramolecular cyclisation mediated by Mn(III), demonstrating a convenient approach to obtaining biologically active amino acids with the pyrrolidine ring in enantiomerically pure forms (Galeazzi, Mobbili, & Orena, 1996).

2. Novel Catalysis

Catalytic hydrogenation has been utilized for the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, indicating the potential for environmentally friendly synthetic routes for compounds with similar functional groups (Zhang Qun-feng, 2008).

Biological Activities

1. Anticancer Properties

Novel 2-Chloro-N-(Aryl Substituted) Acetamide Derivatives have been synthesized and screened for cytotoxicity against various cancer cell lines, showcasing the potential therapeutic applications of compounds with similar structural motifs in oncology (Vinayak et al., 2014).

2. Insecticidal Activities

Pyridine derivatives, such as N-morpholinium and piperidinium compounds, have been synthesized and tested for toxicity against cowpea aphid, revealing the insecticidal potential of compounds within the same chemical family (Bakhite et al., 2014).

Enzyme Inhibition and Antimicrobial Properties

1. Enzyme Inhibitory Activities

N-Substituted acetamides have been evaluated for their inhibition potential against key enzymes, demonstrating the utility of such compounds in the development of enzyme inhibitors (Virk et al., 2018).

2. Antimicrobial Agents

Novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives have been synthesized and tested for their antibacterial and antifungal activities, highlighting the antimicrobial potential of acetamide derivatives (Debnath & Ganguly, 2015).

properties

IUPAC Name

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-22-14-5-2-4-13(9-14)19-11-12(8-17(19)21)18-16(20)10-15-6-3-7-23-15/h2-7,9,12H,8,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFXOKQIAPTVCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(thiophen-2-yl)acetamide

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